![molecular formula C13H16N2O3 B7556984 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid, also known as CPI-0610, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of hematological malignancies. CPI-0610 is a selective inhibitor of bromodomain and extraterminal (BET) proteins, which are transcriptional regulators that play a critical role in the progression of cancer.
Wirkmechanismus
The mechanism of action of 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid is based on its ability to selectively inhibit BET proteins, which are critical regulators of gene transcription. BET proteins are involved in the expression of genes that are important for the survival and proliferation of cancer cells, and their inhibition by 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid leads to the downregulation of these genes, resulting in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to modulate the immune response, leading to enhanced anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid is its selectivity for BET proteins, which makes it a promising therapeutic agent with potentially fewer side effects than non-specific inhibitors. However, one of the limitations of the compound is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid, including the development of more soluble analogs of the compound, the identification of biomarkers that can predict response to treatment, and the investigation of its potential in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for the treatment of hematological malignancies.
In conclusion, 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid is a promising small molecule inhibitor with potential as a therapeutic agent for the treatment of hematological malignancies. Its selectivity for BET proteins and ability to inhibit cancer cell growth and survival make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid involves several steps, including the reaction of 2-pyridin-4-ylacetic acid with cyclopropylmethylamine to form the corresponding amide intermediate. This intermediate is then treated with chloroacetyl chloride to form the desired product.
Wissenschaftliche Forschungsanwendungen
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid has been the subject of extensive scientific research, with numerous studies demonstrating its potential as a therapeutic agent for the treatment of hematological malignancies such as leukemia, lymphoma, and multiple myeloma. The compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and has demonstrated synergy with other anti-cancer agents.
Eigenschaften
IUPAC Name |
2-[cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-12(7-10-3-5-14-6-4-10)15(9-13(17)18)8-11-1-2-11/h3-6,11H,1-2,7-9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAZNVJATGXXOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.